molecular formula C5H10F3NO B15311177 1,1,1-Trifluoro-4-methoxybutan-2-amine

1,1,1-Trifluoro-4-methoxybutan-2-amine

Cat. No.: B15311177
M. Wt: 157.13 g/mol
InChI Key: DGQDBUWUBDNSSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methoxybutan-2-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent . The reaction is carried out under mild conditions, with good functional group tolerance, making it a versatile approach for the synthesis of trifluoromethyl amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxybutan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various amine derivatives .

Scientific Research Applications

1,1,1-Trifluoro-4-methoxybutan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxybutan-2-amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1,1,1-Trifluoro-4-methoxybutan-2-amine is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxybutan-2-amine

InChI

InChI=1S/C5H10F3NO/c1-10-3-2-4(9)5(6,7)8/h4H,2-3,9H2,1H3

InChI Key

DGQDBUWUBDNSSF-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(F)(F)F)N

Origin of Product

United States

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